Fmoc-DL-buthioninesulfoximine

Übersicht

Beschreibung

Fmoc-DL-buthioninesulfoximine is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is an Fmoc-protected derivative of buthionine sulfoximine, which is a potent inhibitor of glutathione synthesis . The compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

The synthesis of Fmoc-DL-buthioninesulfoximine typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is used as a temporary protecting group for the amine at the N-terminus. The synthesis process involves the following steps :

Coupling: The C-terminal amino acid, masked with a temporary protecting group on the α-amino group and a semipermanent protecting group on the side chain, is coupled through its Cα-carboxylic acid group to a resin.

Deprotection: The temporary protecting group masking the α-amino group is removed.

Elongation: The synthesis cycle is continued from the C-terminus towards the N-terminus until the desired protected peptide is obtained.

Cleavage: The product is then cleaved from the resin concurrently with the semipermanent side-chain protecting groups, isolated, and characterized.

Analyse Chemischer Reaktionen

Fmoc-DL-buthioninesulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes nucleophiles or electrophiles under appropriate conditions to replace specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Fmoc-BSO has been utilized in several studies to enhance the effectiveness of chemotherapeutic agents:

- Combination with Radiotherapy : A study demonstrated that combining Fmoc-BSO with Lu-DOTATATE therapy significantly increased tumor cell death in neuroendocrine tumors by inducing oxidative stress without additional toxicity to normal tissues. The combination showed a synergistic effect, enhancing treatment efficacy compared to monotherapy .

- Hepatocellular Carcinoma (HCC) : Research indicated that Fmoc-BSO, when used alongside 3-bromopyruvate, effectively suppressed the proliferation of anoikis-resistant HCC cells. This combination treatment led to increased apoptosis through enhanced reactive oxygen species (ROS) production .

- Tumor Growth Delay : In murine models, administration of Fmoc-BSO resulted in significant tumor growth delays in EMT6 tumors, demonstrating its potential as an adjuvant therapy to improve outcomes in cancer treatment .

Parasitology

Fmoc-BSO has shown promise in enhancing the toxicity of existing antiparasitic drugs:

- Trypanosomiasis : In studies involving Trypanosoma cruzi, Fmoc-BSO increased the efficacy of nifurtimox and benznidazole by depleting GSH levels. This potentiation allowed for reduced dosages of these drugs while maintaining their effectiveness against different life stages of the parasite .

Table 1: Summary of Research Findings on Fmoc-DL-buthioninesulfoximine

Wirkmechanismus

The primary mechanism of action of Fmoc-DL-buthioninesulfoximine involves the inhibition of gamma-glutamylcysteine synthetase, the enzyme required in the first step of glutathione synthesis . By inhibiting this enzyme, the compound effectively reduces the levels of glutathione in cells, leading to increased oxidative stress and potential cell death. This mechanism is particularly useful in cancer research, where the depletion of glutathione can sensitize cancer cells to chemotherapy .

Vergleich Mit ähnlichen Verbindungen

Fmoc-DL-buthioninesulfoximine is unique in its ability to inhibit glutathione synthesis effectively. Similar compounds include buthionine sulfoximine, which also inhibits gamma-glutamylcysteine synthetase but lacks the Fmoc protection . The Fmoc group provides additional stability and allows for more controlled synthesis and application in research .

Other similar compounds include:

Buthionine sulfoximine: A sulfoximine derivative that reduces levels of glutathione and is used in cancer research.

Fmoc-protected amino acids: Used in solid-phase peptide synthesis for the production of peptides and proteins.

Biologische Aktivität

Fmoc-DL-buthioninesulfoximine (Fmoc-BSO) is a derivative of buthionine sulfoximine (BSO), a potent inhibitor of gamma-glutamylcysteine synthetase, crucial for the synthesis of glutathione (GSH). This compound has garnered interest in various fields of biological research, particularly in cancer therapy and oxidative stress studies. This article reviews the biological activity of Fmoc-BSO, focusing on its mechanisms, applications, and relevant research findings.

Fmoc-BSO functions primarily by inhibiting the synthesis of GSH, a critical antioxidant that protects cells from oxidative stress. The depletion of GSH leads to increased levels of reactive oxygen species (ROS), which can induce apoptosis in cancer cells and enhance the efficacy of certain chemotherapeutic agents. The inhibition of GSH synthesis is achieved through the irreversible blockade of gamma-glutamylcysteine synthetase, resulting in:

- Increased oxidative stress : By reducing GSH levels, Fmoc-BSO enhances the accumulation of ROS, which can lead to cellular damage and death.

- Sensitization to chemotherapy : The compound has been shown to augment the effects of various anticancer drugs by overcoming drug resistance mechanisms associated with GSH.

Applications in Research

Fmoc-BSO has been utilized in several studies to explore its potential therapeutic applications:

- Cancer Treatment Enhancement : Fmoc-BSO has been investigated for its ability to sensitize cancer cells to chemotherapeutic agents. For example, studies have shown that combining Fmoc-BSO with doxorubicin can restore sensitivity in multidrug-resistant cancer cell lines by depleting GSH levels and enhancing drug retention within the cells .

- Oxidative Stress Studies : The compound serves as a valuable tool for studying oxidative stress mechanisms in various cell types. In neuroblastoma cells, Fmoc-BSO treatment resulted in increased apoptosis and reduced cell viability due to elevated ROS levels .

- Antiparasitic Effects : Research indicates that Fmoc-BSO can enhance the effectiveness of antiparasitic drugs like nifurtimox against Trypanosoma cruzi, suggesting its potential role in treating parasitic infections .

Research Findings and Case Studies

The following table summarizes key findings from research studies involving this compound:

Eigenschaften

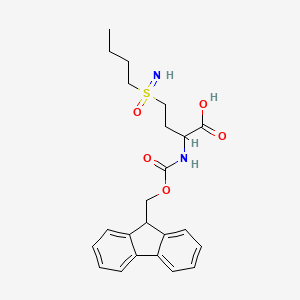

IUPAC Name |

4-(butylsulfonimidoyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S/c1-2-3-13-31(24,29)14-12-21(22(26)27)25-23(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,24H,2-3,12-15H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXROORFJJGVDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.